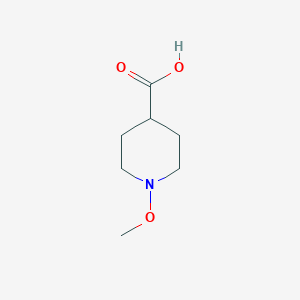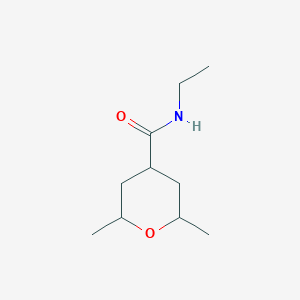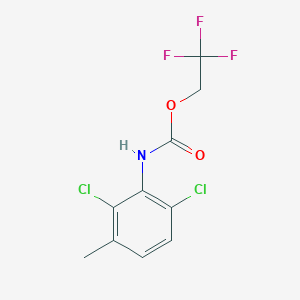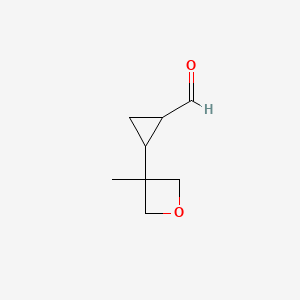
2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound features a unique structure that includes both an oxetane ring and a cyclopropane ring, making it an interesting subject for various chemical studies and applications.
准备方法
The synthesis of 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde typically involves multiple steps, including the formation of the oxetane ring and the cyclopropane ring. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, but laboratory-scale synthesis often involves the use of specialized reagents and catalysts to achieve the desired product.
化学反应分析
2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes due to its reactivity and stability.
作用机制
The mechanism by which 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde exerts its effects is largely dependent on its chemical reactivity. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, influencing biological pathways . The cyclopropane ring adds to the compound’s stability and reactivity, making it a versatile molecule in chemical reactions.
相似化合物的比较
Similar compounds to 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde include:
2-Methyloxetane: Shares the oxetane ring but lacks the cyclopropane ring, making it less stable and reactive.
Cyclopropane-1-carbaldehyde: Lacks the oxetane ring, resulting in different reactivity and applications.
2-(3-Methyloxetan-3-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde, leading to different chemical properties and uses. The uniqueness of this compound lies in its combination of the oxetane and cyclopropane rings, which confer distinct reactivity and stability characteristics.
属性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
2-(3-methyloxetan-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-8(4-10-5-8)7-2-6(7)3-9/h3,6-7H,2,4-5H2,1H3 |
InChI 键 |
POIDLTJUMBQABJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC1)C2CC2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


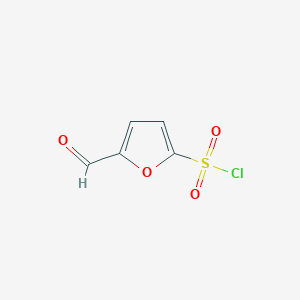

![2-[(1H-1,2,4-Triazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13204497.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13204499.png)
![2-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13204507.png)
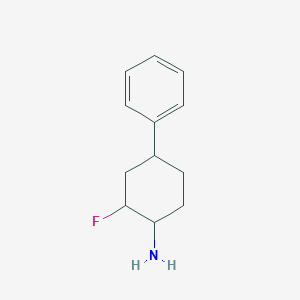

![(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13204519.png)
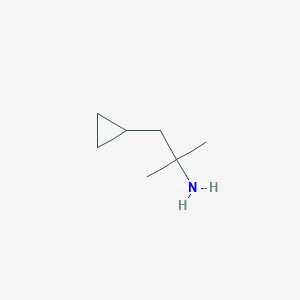
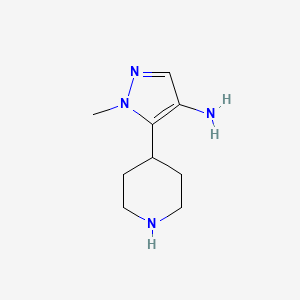
![Ethyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204549.png)
